molecular formula C22H27N3O2 B7682578 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide

Cat. No. B7682578
M. Wt: 365.5 g/mol
InChI Key: VVWRHIZGKFHRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, also known as AAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. AAPA is a type of amide compound that has a molecular formula of C22H28N2O2 and a molecular weight of 364.48 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to inhibit the activity of carbonic anhydrase II and III, which are involved in the regulation of pH balance and ion transport in various tissues. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter receptor activity, and the regulation of pH balance and ion transport. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has several advantages for lab experiments, including its potent inhibitory effects on certain enzymes and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to using 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in lab experiments, such as its relatively high cost and limited availability. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research.

Future Directions

There are several future directions for research on 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research. Further optimization of the synthesis method for 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide may also be necessary to improve yield and purity.

Synthesis Methods

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to form 4-(4-bromobenzoylamino)benzoic acid. This intermediate compound is then reacted with 4-aminophenylazepane to form 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide. The synthesis of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been optimized to improve yield and purity, and various methods have been developed to produce 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in large quantities.

Scientific Research Applications

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have potent inhibitory effects on certain enzymes, such as human carbonic anhydrase II and III, which are involved in various physiological processes. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.

properties

IUPAC Name

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17(26)23-19-8-6-18(7-9-19)16-22(27)24-20-10-12-21(13-11-20)25-14-4-2-3-5-15-25/h6-13H,2-5,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRHIZGKFHRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide

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